molecular formula C29H22FN5O4 B070245 Myrislignan CAS No. 171485-39-5

Myrislignan

货号 B070245
CAS 编号: 171485-39-5
分子量: 523.5 g/mol
InChI 键: ULZFTGWWPHYLGI-RBZFPXEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of myrislignan involves several key steps starting from vanillin. An asymmetric synthesis approach has been developed to achieve the natural erythro-(1R,2S)-8-O-4′-neolignan myrislignan with a total yield of 10%. This process includes critical steps such as the preparation of the enantiopure threo alcohol of predictable stereochemistry by dihydroxylation and inversion of the absolute configuration at the C-8 stereogenic center to obtain the erythro configuration through a Mitsunobu reaction (Xia & Wang, 2011).

Molecular Structure Analysis

Myrislignan's molecular structure is characterized by its acyclic neolignan framework, which is significant for its biological activities. The compound, erythro-(1R,2S)-2-(4-allyl-2,6-dimethoxyphenoxyl)-1-(4-hydroxy-3-methoxyphenyl) propan-1-ol, showcases the complexity of its structure, which contributes to its diverse pharmacological effects. This structure is pivotal in studies focusing on its synthesis and biotransformation (Li & Yang, 2008).

Chemical Reactions and Properties

Myrislignan undergoes various chemical reactions, including biotransformation in liver microsomes, leading to the production of several metabolites. This biotransformation is crucial for understanding its mechanism of action and metabolism in biological systems. The metabolites, identified as myrislignanometins A-G, elucidate the compound's interaction with biological enzymes and its metabolic pathways (Li & Yang, 2008).

科学研究应用

  1. 抗癌特性:Myrislignan已被证明能通过涉及丝裂原活化蛋白激酶途径、线粒体膜电位变化以及凋亡蛋白调节的机制,在肺癌细胞(A549)中诱导凋亡(Lu et al., 2016)。它还通过PI3K/AKT信号通路在胃癌细胞中诱导凋亡(Zhou et al., 2023)

  2. 抗炎效应:Myrislignan通过抑制小鼠巨噬细胞中脂多糖诱导的NF-κB信号通路展示了抗炎特性(Jin et al., 2012)

  3. 药代动力学和代谢:研究已探讨了动物体内Myrislignan的药代动力学,包括其生物利用度和代谢。已证明口服给药的Myrislignan的生物利用度明显低于腹腔注射(Zhang et al., 2021)。此外,已研究了在大鼠肝微粒体中的代谢,以了解其代谢途径(Li & Yang, 2008)

  4. 毒性和感染治疗:Myrislignan已被研究用于治疗弓形虫感染,研究结果表明它可能会干扰寄生虫的线粒体功能(Zhang et al., 2019)。它还被证明能引起氧化还原失衡并激活弓形虫的自噬(Zhang et al., 2021)

  5. 肝保护效应:Myrislignan展示了通过PPARα介导的肝保护效应,表明其在治疗肝损伤方面具有潜力(Yang et al., 2018)

  6. 合成和化学分析:已进行了关于Myrislignan的不对称合成的研究(Xia & Wang, 2011),以及在生物样本中定量和分析的方法(Li & Yang, 2008)

安全和危害

Myrislignan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Myrislignan has shown excellent anti-T. gondii activity in vitro and in vivo, and was able to destroy mitochondrial function . These findings demonstrated that Myrislignan can induce the oxidation-reduction in T. gondii, lead to the autophagy, and cause the death of T. gondii . This suggests that Myrislignan may be a promising compound for the treatment of diseases caused by T. gondii.

属性

IUPAC Name

4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZFTGWWPHYLGI-RBZFPXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333494
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myrislignan

CAS RN

171485-39-5
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myrislignan
Reactant of Route 2
Reactant of Route 2
Myrislignan
Reactant of Route 3
Reactant of Route 3
Myrislignan
Reactant of Route 4
Reactant of Route 4
Myrislignan
Reactant of Route 5
Reactant of Route 5
Myrislignan
Reactant of Route 6
Reactant of Route 6
Myrislignan

Citations

For This Compound
191
Citations
H Jin, ZG Zhu, PJ Yu, GF Wang, JY Zhang… - Phytotherapy …, 2012 - Wiley Online Library
… Myrislignan significantly inhibited LPS-induced production of … Further study showed that myrislignan decreased the … Our results suggest that myrislignan may exert its antiinflammatory …
Number of citations: 40 onlinelibrary.wiley.com
XG Lu, L Yang, JX Chen, JA Zhou, XD Tang… - Journal of natural …, 2017 - Springer
… It has also been demonstrated that myrislignan could be metabolized by liver … of myrislignan against human lung cancer cells. The cytotoxic and cell cycle arrest activity of myrislignan in …
Number of citations: 14 link.springer.com
Z Zhu, S Yang, W Zhao, R Li… - Journal of …, 2016 - academic.oup.com
… /z 437 for the quantification of myrislignan and IS. The total run time … of myrislignan after oral administration of the myrislignan … the pharmacokinetic properties of myrislignan in rats have …
Number of citations: 6 academic.oup.com
J Zhang, H Si, B Li, X Zhou, J Zhang - Frontiers in Microbiology, 2019 - frontiersin.org
… myrislignan further confirmed mitochondrial damage. In the in vivo murine model, myrislignan … In conclusion, myrislignan had potent anti-T. gondii activities both in vitro and in vivo, and …
Number of citations: 19 www.frontiersin.org
F Li, XW Yang - Phytochemistry, 2008 - Elsevier
Myrislignan (1), erythro-(1R,2S)-2-(4-allyl-2,6-dimethoxyphenoxyl)-1-(4-hydroxy-3-methoxyphenyl) propan-1-ol, is a major acyclic neolignan in seeds of Myristica fragrans. Studies have …
Number of citations: 34 www.sciencedirect.com
Y Wang, JX Liu, YB Zhang, F Li, XW Yang - Chromatographia, 2012 - Springer
Myrislignan (MRL) existing in nutmeg has been reported to possess inhibition of neoplasm and vascular smooth muscle contraction, and cause a prolonging of hexobarbital-induced …
Number of citations: 11 link.springer.com
J Zhang, H Si, J Sun, K Lv, B Yan… - BMC Veterinary …, 2021 - bmcvetres.biomedcentral.com
… myrislignan levels in mice after oral or intraperitoneal administration. This study is the first to report the pharmacokinetic parameters of myrislignan … myrislignan in animals and humans. …
Number of citations: 8 bmcvetres.biomedcentral.com
Y Zhou, W Qian, X Li, W Wei - Oxidative Medicine and Cellular …, 2023 - hindawi.com
… Our results indicated that myrislignan suppressed growth of GBM through EMT-mediated … of myrislignan against GBM in vivo and in vitro. Meanwhile, we found that myrislignan inhibited …
Number of citations: 2 www.hindawi.com
J Zhang, J Chen, K Lv, B Li, B Yan, L Gai… - Frontiers in Cellular …, 2021 - frontiersin.org
… that myrislignan may affect the oxidation-reduction process of T. gondii. Furthermore, the upregulating ROS activity after myrislignan incubation verified that myrislignan … that myrislignan …
Number of citations: 11 www.frontiersin.org
XN Yang, QQ Lv, Q Zhao, XM Li, DM Yan, XW Yang… - RSC …, 2017 - pubs.rsc.org
Myrislignan (MRL) is a bioactive 8-O-4′-neolignan distributed in nutmeg that is an official Traditional Chinese Medicine used for the treatment of gastrointestinal diseases in China. In …
Number of citations: 10 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。